molecular formula C15H28O2 B14481148 Pentadec-4-enoic acid CAS No. 66086-78-0

Pentadec-4-enoic acid

Cat. No.: B14481148
CAS No.: 66086-78-0
M. Wt: 240.38 g/mol
InChI Key: STFWYFQCNSNCOA-UHFFFAOYSA-N
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Description

Pentadec-4-enoic acid is a mono-unsaturated fatty acid characterized by a 15-carbon chain and a double bond located at the fourth carbon from the carboxyl group, with a molecular formula of C15H28O2 . According to the shorthand notation for fatty acids, this structure is classified as a 15:1 compound, indicating a 15-carbon chain with one unsaturation . As a fatty acid, it falls within a class of molecules that are fundamental to biological systems, serving as critical components of cell membranes, energy storage molecules, and precursors to signaling molecules. Researchers investigate such mono-unsaturated fatty acids for their potential roles in various biochemical pathways, lipid metabolism studies, and as standards in analytical chemistry techniques like mass spectrometry and gas chromatography. The specific positioning of the double bond in this compound may be of particular interest in structure-activity relationship studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate precautions and refer to the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66086-78-0

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

pentadec-4-enoic acid

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h11-12H,2-10,13-14H2,1H3,(H,16,17)

InChI Key

STFWYFQCNSNCOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CCCC(=O)O

Origin of Product

United States

Synthetic Methodologies for Pentadec 4 Enoic Acid and Its Stereoisomers

Established Chemical Synthesis Routes

Several foundational reactions in organic chemistry have been adapted for the synthesis of pentadec-4-enoic acid and related unsaturated fatty acids. These methods provide reliable, albeit sometimes less selective, pathways to the target molecules.

Wittig Reaction-Based Synthetic Approaches

The Wittig reaction is a cornerstone in alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this typically involves the reaction of a C11 aldehyde with a C4 phosphonium ylide containing a protected carboxylic acid or a group that can be later converted to a carboxylic acid. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. wikipedia.org

Non-stabilized ylides (where the R group on the ylide is an alkyl group) generally lead to the formation of (Z)-alkenes (cis).

Stabilized ylides (where the R group is an electron-withdrawing group like an ester) favor the formation of (E)-alkenes (trans). wikipedia.org

Semistabilized ylides (e.g., R = aryl) often result in poor (E)/(Z) selectivity. wikipedia.org

The Schlosser modification of the Wittig reaction can be employed to selectively produce (E)-alkenes from non-stabilized ylides by using a strong base like phenyllithium (B1222949) at low temperatures to equilibrate the intermediate betaine. wikipedia.org

A domino oxidation-Wittig reaction provides an efficient one-pot method for converting a primary alcohol into an α,β-unsaturated ester. organic-chemistry.org This approach combines the oxidation of the alcohol to an aldehyde with an in-situ Wittig reaction, which can be advantageous for creating the ester precursor to this compound. organic-chemistry.org

Reagent/ConditionProduct Selectivity
Non-stabilized ylide(Z)-alkene favored
Stabilized ylide(E)-alkene favored
Schlosser modification(E)-alkene favored

Hydrazone Rearrangement in Unsaturated Fatty Acid Synthesis

Hydrazone rearrangements offer a powerful method for controlling double bond position in the synthesis of unsaturated fatty acids. rsc.orgnih.gov The Wolff-Kishner reduction, a classic reaction that reduces a ketone to an alkane, proceeds through a hydrazone intermediate. masterorganicchemistry.com While the primary application is reduction, related rearrangements of hydrazones can be harnessed for alkene synthesis.

More specifically, certain sigmatropic rearrangements of acyl hydrazones can be used to synthesize unsaturated esters with high regioselectivity. For instance, the reaction of a fatty acid hydrazide with a ketone like 3-heptanone (B90015) can lead to characteristic fragmentations and rearrangements under mass spectrometry conditions, indicating the types of transformations these intermediates can undergo. rsc.org In a synthetic context, pH-sensitive lipid-drug conjugates have been synthesized using hydrazone bond formation, highlighting the versatility of this functional group in constructing complex molecules. nih.gov

Olefin Metathesis Strategies for Alkene Formation

Olefin metathesis has emerged as a highly versatile and efficient tool for the formation of carbon-carbon double bonds. ias.ac.ind-nb.info This catalytic reaction, often employing ruthenium-based catalysts like the Grubbs catalysts, allows for the statistical scrambling and reformation of double bonds. ias.ac.inethz.ch Cross-metathesis between two different alkenes is particularly useful for synthesizing long-chain unsaturated fatty acids. ias.ac.in

For the synthesis of a this compound precursor, a cross-metathesis reaction could be envisioned between a shorter-chain terminal alkene and an ω-unsaturated ester. For example, the cross-metathesis of 1-pentene (B89616) with an ester of undec-10-enoic acid could potentially yield a precursor to this compound. The stereoselectivity of the resulting double bond can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Acyclic diene metathesis (ADMET) is another application of this chemistry that can be used to polymerize unsaturated fatty acids or their esters, demonstrating the broad utility of this reaction class in lipid chemistry. ias.ac.in

Metathesis TypeDescriptionApplication in Fatty Acid Synthesis
Cross-MetathesisReaction between two different alkenes.Synthesis of specific chain-length unsaturated fatty acids. ias.ac.in
Ring-Closing MetathesisIntramolecular reaction to form a cyclic alkene.Synthesis of macrocyclic lactones from fatty acid precursors. acs.org
Acyclic Diene MetathesisPolymerization of α,ω-dienes.Production of polymers from unsaturated fatty acids. ias.ac.in

Transesterification Processes in Lipid Synthesis

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. libretexts.org This reaction is fundamental in lipid chemistry, particularly in the production of biodiesel from triglycerides. ekb.egmdpi.com It can be catalyzed by acids, bases, or enzymes. ekb.egresearchgate.net

In the context of synthesizing this compound, transesterification is typically used to convert a synthesized ester of the fatty acid into the free acid or another ester. For example, if the synthesis yields methyl pentadec-4-enoate, this can be converted to the free acid via hydrolysis (a related reaction) or to another ester by transesterification in the presence of a different alcohol. The reaction is reversible, so a large excess of the new alcohol is often used to drive the reaction to completion. libretexts.org Lipases are also effective catalysts for the transesterification of fatty acid methyl esters. rsc.org

Acylation and Related Carboxylic Acid Derivatization

Acylation reactions are crucial for the synthesis and modification of fatty acids. Friedel-Crafts acylation, for instance, can be used to introduce keto groups into unsaturated fatty acids, which can then be further modified. uni-oldenburg.de For example, the acylation of 10-undecenoic acid with heptanoyl chloride can produce a C18 keto acid, demonstrating the ability to build up the carbon chain. uni-oldenburg.de

More directly related to the synthesis of this compound itself, acylation is a key step in preparing derivatives for further reactions. For instance, this compound can be converted to its acid chloride or activated with coupling reagents like TBTU and HOBt to facilitate the formation of amides. nih.gov This derivatization is essential for coupling the fatty acid with other molecules or for analytical purposes. The synthesis of (R)-2-methylpentadec-14-en-1-ol, a pheromone component, involved the acylation of pentadec-14-enoic acid with an oxazolidinone chiral auxiliary to control stereochemistry. oup.com

Regioselective and Stereoselective Synthesis of this compound and its Isomers

Achieving high levels of regioselectivity (control over the position of the double bond) and stereoselectivity (control over the geometry of the double bond and chiral centers) is a primary goal in modern organic synthesis. masterorganicchemistry.comlibguides.com

The synthesis of specific isomers of this compound requires methods that can precisely control the formation of the C4-C5 double bond. For instance, the desymmetrization of prochiral substrates via asymmetric halolactonization reactions is a powerful strategy for creating chiral building blocks that could be used in the synthesis of enantiomerically enriched fatty acids. core.ac.uk The synthesis of (Z)-pentadec-4-enoic acid has been achieved through methods that ensure the formation of the cis double bond, such as the reduction of an alkyne precursor using a selective hydrogenation catalyst. core.ac.uk

Stereoselective synthesis of furanosesquiterpenes has been achieved using lipase-mediated resolution of chiral alcohols, which are then elaborated into the final products. mdpi.com This highlights the importance of enzymatic methods in accessing enantiomerically pure starting materials. Similarly, the synthesis of various inositol (B14025) pyrophosphate isomers demonstrates the ability to achieve high stereoselectivity in complex natural product synthesis. nih.gov

The development of regioselective reactions, such as the synthesis of specific substituted pyrazoles or thiazinoquinolinium derivatives, provides a toolbox of methods that can be adapted to control the position of functional groups in a molecule. nih.govrsc.orgmdpi.comresearchgate.net While not directly applied to this compound in the cited literature, these principles of regiocontrol are fundamental to its targeted synthesis.

Synthetic ChallengeMethodological Approach
RegioselectivityControlled C-C bond formation (e.g., specific Wittig or metathesis partners), rearrangements.
(Z)-StereoselectivityNon-stabilized Wittig reagents, Lindlar hydrogenation of alkynes.
(E)-StereoselectivityStabilized Wittig reagents, Schlosser modification, Julia-Kocienski olefination. uludag.edu.tr
EnantioselectivityUse of chiral auxiliaries, asymmetric catalysis (e.g., asymmetric hydrogenation, epoxidation, or dihydroxylation).

Diastereoselective and Enantioselective Approaches

The creation of specific stereoisomers of this compound relies on diastereoselective and enantioselective synthetic strategies. These methods are crucial for obtaining compounds with defined three-dimensional arrangements, which can be essential for their biological activity.

One notable approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, the acylation of a chiral oxazolidinone, such as (R)-4-benzyl-2-oxazolidinone, with pentadec-14-enoic acid can be followed by diastereoselective methylation to introduce a chiral methyl group. oup.com This method allows for the synthesis of specific enantiomers with high diastereomeric ratios. oup.com

Enantioselective halolactonization reactions have also proven useful in the synthesis of chiral synthons that can be elaborated into complex molecules. core.ac.uk While not a direct synthesis of this compound, these methods provide valuable intermediates for building chiral fatty acid structures. core.ac.uk The development of bifunctional organic catalysts has enabled highly efficient and enantioselective halolactonizations of olefinic acids. core.ac.uk

Furthermore, enzymatic reactions offer a powerful tool for asymmetric synthesis. rsc.org Enzymes can catalyze reactions with high stereoselectivity, providing access to enantiomerically pure compounds. rsc.org For example, hydrolases are widely used in enantioselective protocols, particularly in biocatalytic kinetic resolutions. rsc.org

Control of Double Bond Position and Configuration

Precise control over the position and configuration (cis or trans) of the double bond is a critical aspect of synthesizing this compound. The location of the double bond at the C4 position and its geometry significantly influence the molecule's properties.

One strategy to establish the double bond involves elimination reactions. For example, 15-bromopentadecanoic acid can be treated with a strong base like potassium t-butoxide (t-BuOK) to induce elimination and form pentadec-14-enoic acid, a precursor that can be further modified. oup.com Isomerization of the double bond to the desired C4 position can be a subsequent step, potentially influenced by reaction conditions or the use of specific catalysts. google.com

The configuration of the double bond (E or Z) can be controlled through various synthetic methods. For instance, the Julia-Kocienski olefination is a powerful tool for constructing E-olefins with high selectivity. alfa-chemistry.comuludag.edu.tr This reaction involves the coupling of a sulfone with an aldehyde or ketone. alfa-chemistry.com The choice of the heteroaryl group on the sulfone can influence the stereoselectivity of the reaction. alfa-chemistry.commdpi.com

Conversely, other olefination reactions or modifications of reaction conditions can favor the formation of Z-olefins. The ability to selectively generate either the E or Z isomer is crucial for synthesizing specific stereoisomers of this compound.

Asymmetric Reduction Techniques in Fatty Acid Synthesis

Asymmetric reduction is a key technique for introducing chirality into fatty acid molecules. This is often achieved through the stereoselective reduction of a prochiral ketone or α-oxo ester.

One documented approach involves the diastereoselective reduction of chiral β,γ-unsaturated α-oxo esters. acs.org This method can be applied to the synthesis of the fatty acid moiety of natural products, demonstrating its utility in creating chiral centers within a fatty acid chain. acs.org

Enzymatic reductions also play a significant role in asymmetric synthesis. rsc.org For example, engineered alcohol dehydrogenases (ADHs) can be used for the reduction of ketones to produce chiral alcohols with high enantiomeric excess. rsc.org These chiral alcohols can then be converted into the corresponding fatty acids.

The development of organocatalytic methods has also provided new avenues for asymmetric synthesis. researchgate.netnih.govmdpi.com For instance, organocatalysis can be employed for the synthesis of chiral terminal epoxides, which can then be opened by various nucleophiles to introduce a chiral center at a specific position in the fatty acid backbone. researchgate.netnih.govmdpi.com

Advanced Synthetic Techniques and Their Applicability

Modern organic synthesis offers a sophisticated toolbox of reactions that can be applied to the construction of complex molecules like this compound. These techniques provide high levels of control over stereochemistry and allow for the efficient assembly of the carbon skeleton.

Julia-Kocienski Reaction in Carbon Chain Elongation

The Julia-Kocienski olefination is a highly regarded method for the stereoselective formation of carbon-carbon double bonds, particularly with an E-configuration. alfa-chemistry.commdpi.comorganic-chemistry.org This reaction typically involves the coupling of a heteroaryl sulfone with an aldehyde. mdpi.comtcichemicals.com

The mechanism involves the initial deprotonation of the sulfone, followed by addition to the aldehyde. alfa-chemistry.com A subsequent Smiles rearrangement and elimination of sulfur dioxide and an aryloxide anion generate the olefin. mdpi.com The choice of the heteroaryl group, such as 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT), can significantly influence the reaction's efficiency and stereoselectivity. mdpi.comorganic-chemistry.org

In the context of synthesizing long-chain fatty acids, the Julia-Kocienski reaction can be employed to couple two smaller fragments, thereby elongating the carbon chain and simultaneously establishing the double bond at the desired position. uludag.edu.tr For instance, an aldehyde fragment could be reacted with a sulfone-containing fragment to construct the backbone of this compound.

Sharpless Asymmetric Hydroxylation for Chiral Center Introduction

The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the stereochemical outcome of the dihydroxylation. wikipedia.orgalfa-chemistry.com

The choice of ligand, either (DHQ)₂-PHAL or (DHQD)₂-PHAL, determines which face of the alkene is hydroxylated, leading to the formation of a specific enantiomer of the diol. wikipedia.orgorganic-chemistry.org The reaction is often performed using a pre-packaged mixture of reagents known as AD-mix-α or AD-mix-β. wikipedia.org

For the synthesis of chiral fatty acids, the Sharpless asymmetric dihydroxylation can be used to introduce two adjacent hydroxyl groups with a defined stereochemistry. These diols can then be further manipulated. For example, one of the hydroxyl groups could be selectively protected or removed to generate a chiral alcohol at a specific position in the fatty acid chain. This technique offers a reliable way to install chirality into the molecule, which is a crucial step in the synthesis of specific stereoisomers of this compound. molaid.com

Large-Scale Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to large-scale production of a chemical compound like this compound introduces a new set of challenges and considerations. lookchem.com Efficiency, cost-effectiveness, and safety become paramount. lookchem.com

For industrial-scale production, the chosen synthetic route must be robust, high-yielding, and utilize readily available and affordable starting materials. lookchem.com Reactions that require expensive reagents, cryogenic temperatures, or extensive purification steps are generally less desirable for large-scale applications.

One approach to enhance efficiency in large-scale synthesis is the use of continuous flow reactors. evitachem.com These systems can offer better control over reaction parameters, improved heat and mass transfer, and potentially higher throughput compared to traditional batch processes. evitachem.com

The development of scalable and cost-effective custom synthesis services is crucial for producing compounds in kilogram to ton quantities. lookchem.com Companies specializing in fine chemical manufacturing often have the infrastructure and expertise to optimize laboratory procedures for large-scale production, including performing reactions like oxidations and hydrogenations under pressure. lookchem.com

Derivatives and Analogues of Pentadec 4 Enoic Acid: Synthesis and Research Applications

Synthesis of Functionalized Derivatives

The reactivity of the carboxylic acid group and the unsaturation in the alkyl chain of pentadec-4-enoic acid are key to the synthesis of its derivatives.

Esterification Reactions of the Carboxylic Acid Moiety

Esterification is a fundamental reaction for modifying the carboxylic acid group of this compound. This process typically involves reacting the fatty acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.orgmasterorganicchemistry.com The reaction is reversible, and to favor the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com For instance, the reaction of a carboxylic acid with an alcohol is an equilibrium process. masterorganicchemistry.com Using a large excess of the alcohol can drive the equilibrium towards the product, achieving high yields of the corresponding ester. masterorganicchemistry.com

A general scheme for the Fischer esterification of this compound is as follows:

Reactants: this compound and an alcohol (R-OH)

Catalyst: Strong acid (e.g., H₂SO₄)

Product: Alkyl pentadec-4-enoate

This method is widely applicable for the synthesis of various esters, which can serve as intermediates for further chemical transformations or as compounds with specific biological or physical properties.

Amidation Reactions and Amide Derivatives

Amidation of this compound leads to the formation of pentadec-4-enamides, a class of compounds with diverse applications. The direct reaction of a carboxylic acid with an amine to form an amide is often challenging and may require catalysts. catalyticamidation.info More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine. csic.es

However, direct catalytic amidation methods are being developed to provide more sustainable routes. catalyticamidation.info Various catalysts, including boric acid and certain borate (B1201080) esters, have been shown to facilitate the direct formation of amides from carboxylic acids and amines. catalyticamidation.info

For example, a derivative, 3-(3-hydroxypropylcarbamoyl)this compound, has been documented, highlighting the potential to create complex amide structures from this compound. nih.gov Another example is 3-[hydroxy(methyl)carbamoyl]this compound. nih.gov These amidation reactions expand the chemical space accessible from this fatty acid.

Table 1: Examples of Amide Derivatives of this compound
Derivative NameMolecular FormulaPubChem CID
3-(3-Hydroxypropylcarbamoyl)this compoundC19H35NO4174864828 nih.gov
3-[Hydroxy(methyl)carbamoyl]this compoundC17H31NO454474678 nih.gov

Incorporation into Complex Molecular Scaffolds

The chemical reactivity of this compound allows for its incorporation into more complex molecular structures. For example, it can be used in the synthesis of bioactive compounds. In one instance, a derivative of this compound, specifically 3-[3,5-Bis-(2-fluorobenzylidene)-4-oxo-piperidine-1-carbonyl]-pentadec-4-enoic acid, was synthesized. nih.gov This was achieved by reacting 3,5-bis(2-fluorobenzylidene)-4-piperidone (B8390681) with dodecenyl succinic anhydride, demonstrating how the fatty acid can be linked to a heterocyclic scaffold. nih.gov

Furthermore, this compound can serve as a starting material in the synthesis of pheromones and other natural products. For instance, pentadec-14-enoic acid, an isomer, has been used in the asymmetric synthesis of (S)-14-methyl-1-octadecene, the sex pheromone of the apple leaf miner moth (Lyonetia clerkella). oup.com This synthesis involved the acylation of the pentadec-14-enoic acid. oup.com Such synthetic strategies underscore the utility of pentadecenoic acids in constructing intricate and biologically relevant molecules.

Structurally Modified Analogues and Isomers of this compound

Modifications to the structure of this compound, including changes in the position or geometry of the double bond and the addition of substituents, lead to a variety of analogues and isomers with unique properties.

Positional and Geometric Isomers (e.g., Pentadec-10-enoic acid, Pentadec-7-enoic acid)

The position and geometry (cis/trans) of the double bond in the pentadecenoic acid chain are critical determinants of its physical and biological properties. Several positional isomers of this compound exist, including:

(Z)-Pentadec-7-enoic acid: This isomer has a cis double bond between carbons 7 and 8. nih.gov

(Z)-Pentadec-9-enoic acid: This isomer, with a cis double bond at the C-9 position, has been isolated from natural sources like Elaeagnus angustifolia. vulcanchem.com

(Z)-Pentadec-10-enoic acid: Also known as C15:1n-5, this isomer features a cis double bond at the 10th carbon. fatplants.net Its trans counterpart, (E)-pentadec-10-enoic acid, is also known. nih.gov

Pentadec-14-enoic acid: This isomer has a terminal double bond and has been used in the synthesis of complex molecules. oup.com

The synthesis of these isomers often requires specific chemical strategies to control the position and stereochemistry of the double bond. For example, the Wittig reaction and olefin metathesis are powerful tools for creating specific double bond geometries and positions.

Table 2: Selected Positional and Geometric Isomers of Pentadecenoic Acid
Isomer NameIUPAC NameDouble Bond Position & Geometry
Pentadec-7-enoic acid(Z)-pentadec-7-enoic acidC7, cis nih.gov
Pentadec-9-enoic acid(Z)-pentadec-9-enoic acidC9, cis vulcanchem.com
Pentadec-10-enoic acid(Z)-pentadec-10-enoic acidC10, cis fatplants.net
Pentadec-10-enoic acid(E)-pentadec-10-enoic acidC10, trans nih.gov
Pentadec-14-enoic acidpentadec-14-enoic acidC14 oup.com

Phenyl-Substituted Pentadecenoic Acids

The introduction of a phenyl group into the pentadecenoic acid structure creates a class of compounds with potential applications in various research areas, including medical imaging. For example, 15-(4-iodophenyl)pentadecanoic acid (IPPA) and its derivatives have been investigated as tracers for myocardial fatty acid metabolism. nih.govresearchgate.net

The synthesis of these phenyl-substituted fatty acids often involves multi-step processes. A common strategy is the Stille cross-coupling reaction, which can be used to attach a phenyl group to the fatty acid chain. researchgate.net For instance, the synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid ([11C]MePPA) was achieved using this method. researchgate.net Another approach involves the synthesis of a phenyl-containing intermediate that is then elaborated into the final fatty acid. For example, the synthesis of 15-(4-(2-[18F]fluoroethoxy)phenyl)pentadecanoic acid involved the initial esterification of 15-(4-(benzyloxy)phenyl)pentadecanoic acid, followed by several steps to introduce the fluoroethoxy group and hydrolyze the ester. nih.gov

These synthetic routes allow for the precise placement of the phenyl group and the incorporation of various substituents, including radioisotopes for imaging applications.

Gem-Difluorovinyl Derivatives

The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties and reactivity. beilstein-journals.org The gem-difluorovinyl group, in particular, is a valuable functional group in medicinal chemistry and chemical biology. It can act as a bioisostere of a carbonyl group, a modification that can enhance the bioavailability of potential drug candidates. polyu.edu.hk While the direct synthesis of gem-difluorovinyl derivatives of this compound is not extensively detailed in the literature, analogous synthetic strategies provide a clear blueprint for their creation.

A practical, multi-step synthesis has been developed for related compounds like 6,6-difluorohex-5-enoic acid, starting from pent-4-enoic acid. chimia.chchimia.ch This process offers a template for how a gem-difluorovinyl group could be installed in a molecule like this compound. The key steps in this synthetic sequence are:

Radical Addition: The synthesis initiates with the radical addition of a halofluorocarbon, such as bromochlorodifluoromethane (B1201744) (CBrClF2), across the double bond of the starting unsaturated acid (e.g., pent-4-enoic acid). chimia.ch

Hydrogenation: The bromine atom is subsequently removed via hydrogenation. chimia.ch

Elimination: This is followed by the elimination of the chlorine atom to form the desired difluorovinyl group. chimia.ch

Hydrolysis: If the starting material was an ester, a final hydrolysis step yields the target carboxylic acid. chimia.ch

Modern synthetic organic chemistry offers a variety of other methods for constructing gem-difluoroalkenes. These include Michael addition reactions using gem-difluorovinyl acceptors, a powerful technique for forming carbon-carbon bonds. beilstein-journals.org Another advanced approach involves Nickel-catalyzed cross-coupling reactions, which can be used for the modular synthesis of gem-difluoroenol ethers and gem-difluoroalkenes from precursors like 2,2-difluorovinyl benzoates. polyu.edu.hk

Research Applications of this compound Derivatives in Chemical Biology

Derivatives of fatty acids are powerful tools in chemical biology, enabling researchers to probe, visualize, and perturb complex biological processes. mdpi.comrsc.org Synthetic analogues of molecules like this compound can be designed as inhibitors or probes to dissect metabolic pathways and understand disease mechanisms at a molecular level. mdpi.comebi.ac.uk

A significant application of fatty acid derivatives is in the study and manipulation of fatty acid metabolism. chimia.chchimia.chebi.ac.uk Research into gem-difluorovinyl compounds has led to the discovery of potent insecticides and acaricides. chimia.chchimia.ch The proposed mechanism of action for these molecules is the inhibition of the β-oxidation of fatty acids within insect mitochondria. chimia.ch This represents a classic chemical biology strategy: the development of a specific chemical tool to interfere with a vital metabolic pathway in a target organism. chimia.ch Studies on these insecticides revealed that specific structural features were essential for their activity, such as the presence of the gem-difluorovinyl pharmacophore. chimia.ch While certain studies found that odd-numbered carbon chain analogues like 1,1-difluoropentadec-1-ene showed no insecticidal activity, the underlying principle of using such molecules to probe metabolic requirements remains a core concept in chemical biology. chimia.ch

The shorter-chain analogue, pent-4-enoic acid, has been utilized as a chemical tool to create an animal model for Reye's syndrome. ebi.ac.uk Chronic administration of pent-4-enoic acid induces fatty liver in rats by inhibiting mitochondrial fatty acid oxidation, specifically at the level of acyl-CoA dehydrogenase. ebi.ac.uk This application underscores the value of fatty acid analogues in modeling human diseases, allowing for detailed investigation into their pathology and biochemistry. ebi.ac.uk

Metabolic Fates and Biochemical Pathways Involving Pentadec 4 Enoic Acid

Pentadec-4-enoic Acid as a Model Compound in Lipid Metabolism Research

Currently, there is limited specific information available from the provided search results to detail the use of this compound as a model compound in lipid metabolism research.

Incorporation into Cellular Lipids and Phospholipids (B1166683)

Information regarding the specific incorporation of this compound into cellular lipids and phospholipids is not extensively detailed in the available search results. However, it is known that fatty acids are incorporated into the lipid bilayers of cell membranes.

Enzymatic Interactions in Fatty Acid Metabolism

The metabolism of this compound involves several enzymatic steps, primarily within the beta-oxidation pathway.

Substrate Specificity of Metabolic Enzymes

The enzymes involved in the beta-oxidation of unsaturated fatty acids exhibit specificity for the structure of their substrates, including the position of the double bond. For this compound, with its double bond at the C-4 position, specific auxiliary enzymes are required to modify the structure of the metabolic intermediates to allow them to be processed by the core beta-oxidation enzymes.

Influence on Biochemical Pathways

As an odd-chain fatty acid, the complete oxidation of this compound is expected to influence biochemical pathways by yielding not only acetyl-CoA but also a final three-carbon molecule, propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle, thus having an anaplerotic effect on this central metabolic pathway.

Studies on Beta-Oxidation Pathways

The beta-oxidation of unsaturated fatty acids with a double bond at an even-numbered carbon, such as this compound (at the C-4 position), presents a challenge to the standard beta-oxidation pathway. researchgate.netjackwestin.com The presence of this double bond necessitates the action of auxiliary enzymes to reconfigure the molecule for complete degradation. jackwestin.comwikipedia.org

After one standard cycle of beta-oxidation, which removes two carbons from the carboxyl end, pentadec-4-enoyl-CoA is converted to tridec-2-enoyl-CoA. However, the subsequent intermediate in the pathway for this compound would eventually lead to a dienoyl-CoA intermediate. Specifically, after one round of beta-oxidation, the resulting 13-carbon fatty acyl-CoA proceeds through another cycle. The presence of the original double bond at C4 leads to the formation of a cis-Δ²-enoyl-CoA, which cannot be processed by the next enzyme in the sequence, enoyl-CoA hydratase.

To overcome this, an auxiliary enzyme, 2,4-dienoyl-CoA reductase , is essential. researchgate.netnih.gov This enzyme catalyzes the reduction of the dienoyl-CoA intermediate to a trans-Δ³-enoyl-CoA. researchgate.net Another enzyme, enoyl-CoA isomerase , then converts the trans-Δ³-enoyl-CoA to the trans-Δ²-enoyl-CoA, which is a substrate for the standard beta-oxidation machinery. jackwestin.comwikipedia.org This process is outlined in the table below.

Table 1: Key Enzymes in the Beta-Oxidation of this compound

Enzyme Action Substrate Product
Acyl-CoA Dehydrogenase Initial dehydrogenation Pentadec-4-enoyl-CoA Pentadec-2,4-dienoyl-CoA
2,4-Dienoyl-CoA Reductase Reduces the dienoyl intermediate Pentadec-2,4-dienoyl-CoA Pentadec-3-enoyl-CoA

Role in Cellular Processes: Signaling and Transport

There is a lack of specific information in the provided search results concerning the direct role of this compound in cellular signaling and transport processes.

Advanced Analytical Methodologies for Characterization and Quantification of Pentadec 4 Enoic Acid

Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the comprehensive analysis of fatty acids, including Pentadec-4-enoic acid, in complex biological samples. This method combines the superior separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry. nih.govavantiresearch.com For fatty acid analysis, a derivatization step is typically required to convert the polar carboxylic acid group into a more volatile, non-polar ester, most commonly a fatty acid methyl ester (FAME). youtube.com This process enhances the chromatographic properties of the fatty acids, allowing for their effective separation on a capillary column. nih.govavantiresearch.com

The separation of FAMEs in the GC column is based on their boiling points and polarity. The resulting chromatogram displays peaks corresponding to individual fatty acids, and by comparing their retention times with known standards, identification can be achieved. youtube.com The mass spectrometer then fragments the eluted compounds and provides a unique mass spectrum for each, which acts as a chemical fingerprint, further confirming the identity of the fatty acid. avantiresearch.comyoutube.com This dual identification process provides a high degree of confidence in the analytical results.

GC-MS is widely used for fatty acid profiling in various matrices, including biological tissues, cell cultures, and food products. nih.govmdpi.com The technique's high sensitivity allows for the detection and quantification of even trace amounts of fatty acids. nih.gov Quantitative analysis is often performed using internal standards, which are synthetic fatty acids added to the sample in known amounts to correct for variations during sample preparation and analysis. youtube.com

Recent advancements in GC-MS technology, such as the use of high-resolution mass spectrometry, further enhance the ability to identify and quantify fatty acids in complex mixtures. researchgate.net This is particularly beneficial for distinguishing between isomers and fatty acids with similar structures. researchgate.net

Table 1: Exemplary GC-MS Parameters for Fatty Acid Analysis

ParameterTypical Setting
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Injector Temperature 250 - 280 °C
Oven Program Initial temp. 40-80°C, ramped to 230-280°C
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Ionization Mode Electron Impact (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Acquisition Mode Full scan or Selected Ion Monitoring (SIM)

This table provides a general overview of typical GC-MS parameters; specific conditions may vary depending on the sample matrix and analytical goals.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another powerful analytical technique for the analysis of fatty acids, offering an alternative to GC-MS, particularly for less volatile or thermally labile compounds. While GC-MS often requires derivatization to increase the volatility of fatty acids, HPLC can, in some cases, analyze them in their native form. thermofisher.com The combination of HPLC's separation capabilities with the high selectivity and sensitivity of mass spectrometry makes it a valuable tool for complex sample analysis. thermofisher.comekb.eg

In HPLC-MS, the sample is dissolved in a suitable solvent and injected into the HPLC system. The separation of fatty acids is achieved on a stationary phase, typically a reversed-phase column like a C18 column, where compounds are separated based on their hydrophobicity. ekb.eg A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a wide range of fatty acids. ekb.eg

Following separation in the HPLC column, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique in HPLC-MS for fatty acid analysis, as it is a soft ionization method that minimizes fragmentation and typically produces protonated or deprotonated molecular ions. ekb.egnih.gov This allows for the determination of the molecular weight of the fatty acids. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. nih.gov

HPLC-MS has been successfully applied to the analysis of fatty acids in various matrices, including biological fluids and plant extracts. nih.govmdpi.com The technique is particularly useful for the analysis of hydroxy fatty acids and other modified fatty acids that may not be suitable for GC-MS analysis. nih.gov

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of fatty acids. nih.govjppres.com Similar to GC-MS, fatty acids are typically converted to their more volatile methyl esters (FAMEs) before analysis. jppres.com The separation of FAMEs occurs in a capillary column based on their boiling points and interactions with the stationary phase. gantep.edu.tr

The key feature of GC-FID is the flame ionization detector. As the separated compounds elute from the column, they are burned in a hydrogen-air flame. gantep.edu.tr This process produces ions, and the resulting current is measured. The detector's response is proportional to the number of carbon atoms in the analyte, making it an excellent method for quantification. gantep.edu.tr

GC-FID is known for its high sensitivity, wide linear range, and robustness, making it a workhorse in many analytical laboratories for routine fatty acid analysis. nih.govcoresta.org While it does not provide the structural information that mass spectrometry does, its reliability and cost-effectiveness make it a preferred method for quantifying known fatty acids. jppres.com For accurate quantification, calibration with external or internal standards is essential. nih.gov

The method has been validated for the quantitative analysis of various fatty acids in different sample types, including pharmaceutical excipients and biological samples. nih.gov

Table 2: Comparison of GC-MS, HPLC-MS, and GC-FID for Fatty Acid Analysis

FeatureGC-MSHPLC-MSGC-FID
Principle Separation by volatility, detection by massSeparation by polarity/hydrophobicity, detection by massSeparation by volatility, detection by flame ionization
Derivatization Usually required (FAMEs)Can sometimes be avoidedUsually required (FAMEs)
Identification High confidence (retention time & mass spectrum)High confidence (retention time & mass spectrum)Based on retention time comparison with standards
Quantification GoodGoodExcellent
Sensitivity Very highVery highHigh
Structural Info Detailed fragmentation patternsMolecular weight and MS/MS fragmentationNone
Applications Broad fatty acid profiling, isomer differentiationAnalysis of less volatile and thermally labile fatty acidsRoutine quantitative analysis of known fatty acids

Multidimensional Gas Chromatography (GC×GC)

Multidimensional Gas Chromatography (GC×GC) is an advanced analytical technique that provides significantly enhanced separation power compared to conventional one-dimensional GC. nih.govnih.gov This is particularly advantageous for the analysis of highly complex samples containing numerous structurally similar compounds, such as fatty acid methyl esters (FAMEs). nih.gov The increased peak capacity and resolution of GC×GC allow for the separation and identification of a greater number of fatty acids, including trace components that may co-elute in a single-dimension separation. nih.govoregonstate.edu

In a GC×GC system, two columns with different stationary phase selectivities are coupled in series. The effluent from the first-dimension column is continuously trapped and then rapidly re-injected onto the second-dimension column. This process, known as modulation, creates a comprehensive two-dimensional separation. researchgate.net The resulting data is typically visualized as a two-dimensional contour plot, where compounds are separated based on their volatility in the first dimension and their polarity in the second dimension. nih.gov

This structured separation, where FAMEs with the same carbon number and degree of unsaturation cluster together in predictable patterns, aids in their identification. nih.gov GC×GC is often coupled with a time-of-flight mass spectrometer (TOF-MS) due to its fast acquisition speed, which is necessary to capture the narrow peaks produced in the second dimension. nih.govgcms.cznih.gov The combination of comprehensive two-dimensional separation with mass spectrometric detection provides an unparalleled level of detail for fatty acid profiling. nih.govnih.gov

GC×GC has been successfully applied to the analysis of fatty acids in a variety of complex biological and environmental samples. nih.govgcms.cz

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NMR, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the structural elucidation of organic molecules, including fatty acids like this compound. osti.gov NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the determination of its connectivity and stereochemistry. ethernet.edu.et Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the molecular structure.

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information. The ¹H NMR spectrum reveals the different types of protons present in the molecule and their chemical environment, while the ¹³C NMR spectrum provides information about the carbon skeleton.

2D NMR experiments provide correlational information between different nuclei, which is crucial for piecing together the molecular structure. Key 2D NMR experiments for fatty acid analysis include:

Heteronuclear Single Quantum Coherence (HSQC): This experiment shows correlations between protons and the carbons to which they are directly attached, providing direct C-H connectivity information. columbia.edu

By analyzing the chemical shifts, coupling constants, and cross-peaks in the various NMR spectra, the complete structure of this compound can be determined and confirmed.

Sample Preparation and Derivatization for Analysis

The analysis of fatty acids, especially by Gas Chromatography (GC), is complicated by their low volatility and high polarity due to the carboxyl group. nih.gov These properties can lead to poor peak shape (tailing) and adsorption onto the chromatographic column. creative-proteomics.com Therefore, a crucial step in the analytical workflow is sample preparation, which often involves derivatization to convert the fatty acids into more volatile and less polar forms. nih.govresearchgate.net

Derivatization must be rapid, quantitative, and produce a stable product. creative-proteomics.com The most common derivatization strategies for fatty acids are esterification and silylation .

Esterification: This is the most widely used method, typically converting fatty acids into Fatty Acid Methyl Esters (FAMEs). creative-proteomics.comresearchgate.net This process replaces the acidic proton of the carboxyl group with a methyl group, significantly increasing the compound's volatility and making it ideal for GC analysis. creative-proteomics.com Common reagents for esterification include methanol in the presence of an acid catalyst (like HCl or H₂SO₄) or base catalyst (like KOH or NaOCH₃). nih.gov

Silylation: This method involves replacing the active hydrogen of the carboxyl group with a silyl group, most commonly a trimethylsilyl (TMS) group. Silylation is highly effective for analyzing a variety of compounds including carboxylic acids. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS esters are volatile and thermally stable.

The choice of derivatization reagent depends on whether the analysis targets only free fatty acids or the total fatty acid profile. Acid-catalyzed esterification methods will derivatize both free fatty acids and those present in glycerolipids (via transesterification), while base-catalyzed methods primarily perform transesterification and will not derivatize free fatty acids. researchgate.net This distinction can be exploited for speciation studies.

Advanced Data Analysis in Lipidomics and Metabolomics

Following instrumental analysis, the large and complex datasets generated require sophisticated computational and statistical tools to extract meaningful biological information.

A variety of specialized bioinformatics tools have been developed to aid in the processing, identification, and quantification of lipids from mass spectrometry data. These platforms streamline the workflow from raw data to biological insights.

Table 3: Selected Bioinformatics Tools for Lipidomics Data Analysis

Tool Name Key Features Primary Application
LIPID MAPS Comprehensive lipid database, classification system, and suite of analytical tools. creative-proteomics.com Lipid identification, classification, and pathway analysis. creative-proteomics.comnih.gov
MS-DIAL Open-source software for untargeted lipidomics that supports various MS vendor formats and integrates with databases like LipidBlast. creative-proteomics.com Peak detection, lipid annotation, and data processing from raw MS data.
lipidr An open-source R/Bioconductor package for comprehensive data mining and analysis of lipidomics datasets. clipidomics.comacs.org Statistical analysis, data visualization, and lipid set enrichment analysis. clipidomics.comacs.org
LipidXplorer Software for automated identification and quantification of lipids from shotgun mass spectrometry data. creative-proteomics.com High-throughput identification and quantification in untargeted lipidomics.
LipidFinder A tool designed to improve the removal of artifacts from raw LC/MS data and generate putative lipid profiles for statistical analysis. oup.com Data clean-up, peak filtering, and profiling of LC/MS datasets. oup.com

| LipidSuite | A web-based tool for differential and enrichment analysis of lipidomics data, accepting various input formats. creative-proteomics.com | Quality control, statistical analysis, and enrichment analysis. |

These tools assist researchers by automating the process of matching experimental mass spectra to spectral libraries, calculating elemental compositions, and annotating lipids based on their structural characteristics, thereby enabling the comprehensive profiling of fatty acids like this compound within a sample.

To understand the functional implications of changes in this compound levels, its concentration data must be analyzed in the context of broader metabolic pathways. This is achieved using a range of statistical and machine learning methods.

Statistical Approaches:

Univariate Analysis: Simple statistical tests like t-tests or ANOVA can identify significant differences in the abundance of a single metabolite between different experimental groups. metaboanalyst.ca

Multivariate Analysis: Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to identify patterns and correlations among multiple metabolites, revealing group separations and identifying key metabolites driving those differences. metaboanalyst.canih.gov

Pathway Enrichment Analysis: This method determines whether a set of metabolites that are significantly altered are over-represented in specific metabolic pathways (e.g., fatty acid biosynthesis or degradation). fiveable.menih.gov Tools like MetaboAnalyst utilize databases such as KEGG and Reactome to perform these analyses. metaboanalyst.cafiveable.me

Machine Learning Approaches: Machine learning (ML) algorithms are increasingly used to analyze complex metabolomics data, build predictive models, and discover novel biomarkers. ijcrt.orgmdpi.com

Supervised Learning: Algorithms like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANNs) are trained on datasets where the outcomes are known (e.g., healthy vs. diseased). ijcrt.orgfrontiersin.org These models can then be used to classify new samples or identify the most important metabolites for distinguishing between groups. nih.gov

Unsupervised Learning: Methods such as hierarchical clustering are used to discover natural groupings or patterns within the data without prior knowledge of the sample classes.

These computational approaches are essential for moving beyond simple quantification to a systems-level understanding of how this compound is involved in cellular metabolism and disease. nih.gov

Chemical Speciation Methodologies

Chemical speciation in the context of fatty acid analysis refers to the determination and quantification of the different forms in which the fatty acid exists within a sample. For this compound, this primarily involves distinguishing between:

Free Fatty Acid (FFA): The unbound carboxylic acid.

Esterified Forms: Incorporated into complex lipids such as triglycerides, phospholipids (B1166683), or cholesteryl esters. wikipedia.org

Isomeric Forms: Differentiating between geometric isomers (cis/trans) and positional isomers of the double bond.

A multi-step analytical strategy is typically required for comprehensive speciation. Initially, a total lipid extraction is performed using a method like the Bligh and Dyer technique. nih.gov Following extraction, different lipid classes can be separated using liquid chromatography (LC) techniques like High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE).

For isomeric speciation, specialized chromatographic techniques are necessary. Silver-ion chromatography (Ag⁺-HPLC) is a powerful method for separating fatty acids based on the number, configuration (cis/trans), and position of their double bonds. aocs.org It is a method of choice for the quantitative separation of cis and trans isomers for subsequent analysis. aocs.org

After the initial separation of lipid classes, the fatty acids within each fraction are typically transesterified to FAMEs and then analyzed by GC-MS or GC-FID for identification and quantification. researchgate.net By comparing the amount of free fatty acid in the initial extract to the amounts liberated from various esterified fractions, a detailed profile of the chemical speciation of this compound can be constructed.

Mechanistic Studies of Biological Activities and Structure Activity Relationships

Modulation of Cellular Membrane Fluidity and Function

The structure of pentadec-4-enoic acid, a monounsaturated fatty acid, suggests it plays a role in modulating the fluidity and function of cellular membranes. The presence of a single cis double bond in its acyl chain introduces a kink, which can disrupt the tight packing of phospholipid tails in the cell membrane. pressbooks.pub This disruption increases the space between phospholipid molecules, thereby enhancing membrane fluidity. pressbooks.pub Generally, unsaturated fatty acids, due to their bent structure, tend to increase membrane fluidity, while saturated fatty acids, with their straight chains, contribute to a more rigid membrane structure.

The incorporation of fatty acids into the cell membrane can alter its physical properties, which in turn affects various cellular functions. researchgate.net For instance, changes in membrane fluidity can influence the activity of membrane-bound proteins, such as enzymes and receptors, and regulate the transport of molecules across the membrane. Research on other monounsaturated fatty acids has shown they can destabilize the cell membrane by forming pores, leading to increased permeability. researchgate.net While direct studies on this compound are limited, its structural similarity to other membrane-active fatty acids suggests it could have a similar impact on membrane integrity and function.

Table 1: Predicted Effects of this compound on Membrane Properties

Membrane PropertyPredicted Effect of this compoundUnderlying Mechanism
FluidityIncreaseThe cis double bond creates a "kink" in the fatty acid tail, preventing tight packing of phospholipids (B1166683). pressbooks.pub
PermeabilityIncreaseDisruption of the lipid bilayer may lead to the formation of transient pores. researchgate.net
Activity of Membrane-Bound ProteinsModulationChanges in the lipid environment can alter the conformation and function of embedded proteins.

Investigations into Energy Transport and Metabolism

This compound, as a fatty acid, is a potential source of energy for cells. Its metabolism is expected to follow the general pathway of fatty acid oxidation, primarily through mitochondrial beta-oxidation. wikipedia.org During this process, the fatty acid is broken down into two-carbon acetyl-CoA units, which then enter the citric acid cycle to generate ATP. wikipedia.org However, the presence of a double bond in this compound requires additional enzymatic steps for its complete oxidation compared to a saturated fatty acid of the same length. youtube.com This can result in a slightly lower energy yield, as one of the steps that would normally produce FADH2 is bypassed. youtube.com

Table 2: Comparison of Energy Yield from Saturated vs. Monounsaturated Fatty Acids

Fatty Acid TypeKey Metabolic StepsRelative ATP Yield
Saturated Fatty Acid (e.g., Pentadecanoic acid)Standard beta-oxidation pathway.Higher
Monounsaturated Fatty Acid (e.g., this compound)Requires an isomerase to shift the double bond, bypassing one FADH~2~-generating step. youtube.comSlightly Lower

Enzyme-Mediated Biological Responses

Unsaturated fatty acids, including those with a cis double bond, have been shown to directly modulate the activity of various enzymes. Research on cardiac sarcolemmal membranes has demonstrated that cis-unsaturated fatty acids can stimulate the activity of phospholipase D (PLD), an enzyme involved in signal transduction. nih.gov The study found that both the cis configuration of the double bond and the presence of a free carboxyl group were essential for this stimulatory effect. nih.gov This suggests that this compound, which possesses these structural features, could potentially activate PLD and other enzymes through a similar mechanism. The activation of PLD by these fatty acids appears to be a specific interaction and not a result of general membrane disruption. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

The biological activity of fatty acids is intrinsically linked to their chemical structure. Key structural features that determine their function include the length of the carbon chain, the number and position of double bonds, and the presence of other functional groups. nih.gov For unsaturated fatty acids like this compound, the cis or trans configuration of the double bond is also a critical determinant of its biological effects. pressbooks.pub

Several principles from SAR studies on other fatty acids can be applied to this compound and its derivatives:

Chain Length: The length of the fatty acid chain influences its physical properties, such as solubility and melting point, which in turn affect its incorporation into cell membranes and its interaction with proteins. nih.gov

Degree of Unsaturation: The number of double bonds affects the flexibility and shape of the fatty acid, with a higher degree of unsaturation generally leading to increased membrane fluidity. pressbooks.pub

Free Carboxyl Group: The presence of a free carboxyl group is often crucial for the biological activity of fatty acids, as it can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. nih.gov

Cis/Trans Isomerism: Naturally occurring unsaturated fatty acids are typically in the cis configuration, which introduces a bend in the molecule. Trans fatty acids, on the other hand, have a more linear shape, similar to saturated fatty acids, and can have different biological effects. pressbooks.pub

Derivatives of this compound, such as esters or amides, would be expected to exhibit different biological activities due to the modification of the carboxyl group. For example, esterification could alter the compound's lipophilicity and its ability to interact with specific cellular targets.

Table 3: Key Structural Features and Their Influence on Fatty Acid Activity

Structural FeatureInfluence on Biological ActivityExample
Chain LengthAffects solubility, membrane incorporation, and protein binding. nih.govLong-chain fatty acids have different metabolic fates than short-chain fatty acids.
Double Bond(s)Increases membrane fluidity and can be a site for enzymatic modification. pressbooks.pubPolyunsaturated fatty acids are precursors to signaling molecules.
Carboxyl GroupEssential for interactions with many enzymes and receptors. nih.govStimulation of phospholipase D by cis-unsaturated fatty acids. nih.gov
Cis ConfigurationCreates a "kink" in the fatty acid chain, influencing membrane packing. pressbooks.pubMost naturally occurring unsaturated fatty acids are in the cis form.

Mechanistic Elucidation of Specific Pathway Modulation (e.g., Sirtuin 3–NLRP3 pathway)

Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in regulating cellular metabolism, stress responses, and inflammation. nih.gov Sirtuin 3 (SIRT3) is a key mitochondrial sirtuin that has been implicated in the regulation of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response. The activation of the NLRP3 inflammasome is a critical step in the innate immune response, but its dysregulation can contribute to chronic inflammatory diseases.

While direct evidence linking this compound to the SIRT3-NLRP3 pathway is not yet available, the known interactions of other lipids with sirtuin signaling pathways provide a basis for potential investigation. Sirtuin activity is sensitive to the cellular energy state, including the NAD+/NADH ratio, which can be influenced by fatty acid metabolism. nih.gov Therefore, it is plausible that the metabolism of this compound could indirectly affect sirtuin activity by altering the cellular energy balance. Furthermore, some bioactive lipids have been shown to directly modulate the activity of sirtuins. The interplay between fatty acid metabolism and sirtuin-mediated signaling pathways represents an important area for future research to understand the full spectrum of biological activities of compounds like this compound.

Future Directions and Emerging Research Areas

Integration of Omics Technologies in Fatty Acid Research

The comprehensive analysis of fatty acids is moving beyond simple quantification to a more integrated, systems-level approach through the use of "omics" technologies. nih.govnih.gov This includes genomics, transcriptomics, proteomics, and metabolomics, which collectively offer a more holistic understanding of the lifecycle of fatty acids like Pentadec-4-enoic acid, from their synthesis to their functional roles.

For instance, lipidomics, a subset of metabolomics, allows for the detailed profiling of hundreds of lipid species, including the molecular species of lipids containing this compound. frontiersin.org This can reveal how the incorporation of this fatty acid into different lipid classes, such as phospholipids (B1166683) or triacylglycerols, influences cellular functions and signaling pathways. By correlating these lipid profiles with genomic and transcriptomic data, scientists can uncover novel regulatory networks and the functional consequences of altered this compound metabolism in various physiological and pathological states. researchgate.net

Table 1: Overview of Omics Technologies in Fatty Acid Research

Omics Technology Focus of Analysis Application to this compound Research
Genomics DNA sequence and structure Identifying genetic variants associated with altered levels of this compound.
Transcriptomics RNA content of cells Understanding the regulation of genes involved in the synthesis, desaturation, and elongation of this compound.
Proteomics Protein content of cells Quantifying enzymes and binding proteins that interact with and metabolize this compound.
Metabolomics/Lipidomics Complete set of small-molecule metabolites/lipids Profiling the abundance of this compound and its incorporation into complex lipids in various biological samples.

Computational Modeling and Theoretical Studies

Computational approaches are becoming indispensable tools in modern biological research, offering insights that are often difficult to obtain through experimental methods alone. Molecular dynamics (MD) simulations, for example, can be used to model the behavior of this compound within a cell membrane at an atomistic level. biointerfaceresearch.comchemrxiv.org These simulations can predict how the presence of this specific fatty acid, with its double bond at the fourth position, influences membrane properties such as fluidity, thickness, and permeability. khanacademy.org

The kink in the acyl chain introduced by the cis double bond of this compound affects how it packs with other lipids, which can have significant implications for the function of membrane-embedded proteins. khanacademy.org Theoretical studies can also explore the binding affinity of this compound to various enzymes and receptors. By simulating these interactions, researchers can identify potential protein targets and predict the functional consequences of these binding events, guiding further experimental validation. mdpi.com

Furthermore, quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to investigate the enzymatic reactions involving this compound, such as its desaturation or elongation. frontiersin.org These computational methods provide a detailed understanding of the reaction mechanisms and the factors that determine substrate specificity, which is crucial for understanding its metabolic fate.

Development of Novel Analytical Probes and Methods

A significant challenge in studying less abundant fatty acids like this compound is their accurate and sensitive detection within complex biological matrices. The development of novel analytical probes and methods is therefore a critical area of future research. Current methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are powerful but can be limited in their ability to distinguish between closely related isomers. creative-proteomics.comnih.gov

Future advancements could include the design of fluorescent probes that specifically bind to this compound, allowing for its visualization and tracking within living cells in real-time. Such probes would be invaluable for studying its subcellular localization and dynamic changes in response to various stimuli.

Moreover, improving chromatographic separation techniques is essential for resolving the positional and geometric isomers of fatty acids. aocs.orgresearchgate.netcsic.essemanticscholar.org Advanced techniques like silver ion HPLC can separate cis and trans isomers, which often have distinct biological effects. nih.gov The development of more selective stationary phases for GC and HPLC will enhance the resolution of complex fatty acid mixtures, enabling more precise quantification of this compound. csic.es Additionally, new mass spectrometry techniques, such as ion mobility-mass spectrometry, can provide an additional dimension of separation based on the shape of the molecule, further aiding in the unambiguous identification of fatty acid isomers. mdpi.com

Exploration of Undiscovered Biological Roles in Complex Systems

While some general functions of monounsaturated fatty acids are known, the specific roles of individual isomers like this compound remain largely unexplored. microgramapp.comheart.orghealthline.comhunimed.eunnc.gov.phrsdjournal.org Future research will need to delve into its potential functions in more complex biological systems, moving from in vitro studies to whole-organism models.

As an odd-chain fatty acid, this compound may have unique metabolic fates and signaling properties compared to its even-chain counterparts. mdpi.com Odd-chain fatty acids can be metabolized to propionyl-CoA, which can enter the Krebs cycle, suggesting a role in energy metabolism. Investigating the contribution of this compound to cellular energy homeostasis is a promising avenue of research.

Furthermore, the immunomodulatory properties of various unsaturated fatty acids are well-documented. nih.gov It is plausible that this compound or its metabolites could act as signaling molecules in the immune system, potentially influencing inflammatory responses. nih.gov Studies exploring its effects on immune cell function and cytokine production could reveal novel anti-inflammatory or pro-inflammatory roles.

The exploration of its role in the gut microbiome is another exciting frontier. Gut bacteria can modify dietary fatty acids, and in turn, these modified fatty acids can influence the composition and function of the microbiome. researchgate.net Investigating the interplay between this compound and gut microbes could uncover new mechanisms by which diet influences health and disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.